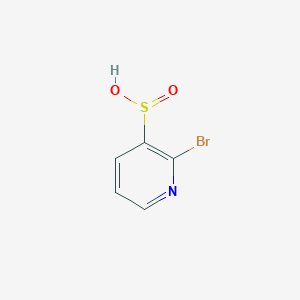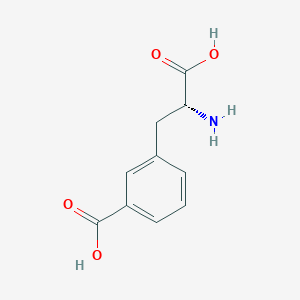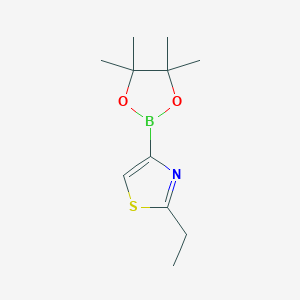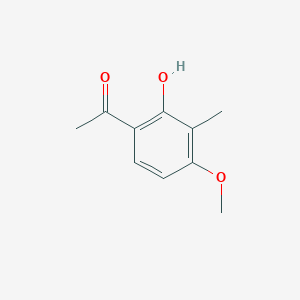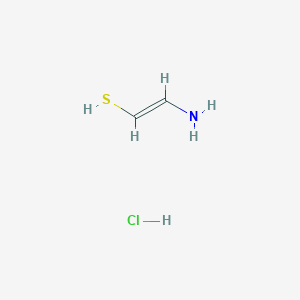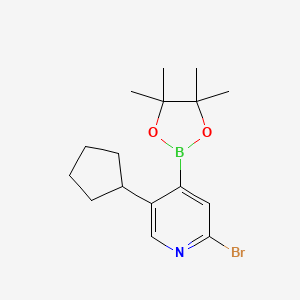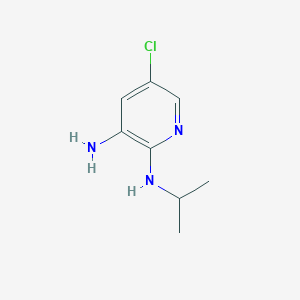
5-Chloro-N2-isopropylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N2-isopropylpyridine-2,3-diamine is a chemical compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with a chlorine atom at the 5-position and an isopropyl group at the N2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N2-isopropylpyridine-2,3-diamine typically involves the chlorination of 2-aminopyridine followed by subsequent reactions to introduce the isopropyl group. One common method involves the following steps:
Chlorination: 2-aminopyridine is chlorinated to produce 2-amino-5-chloropyridine.
Nitration and Reduction: The chlorinated product is nitrated to form 2-amino-3-nitro-5-chloropyridine, which is then reduced using sodium dithionite or hydrogen gas with a palladium catalyst to yield 5-chloropyridine-2,3-diamine.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N2-isopropylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and hydrogen gas with palladium catalysts are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted pyridines with various nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloro-N2-isopropylpyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including aldose reductase inhibitors and amino acid oxidase inhibitors.
Materials Science: The compound is used in the synthesis of functionalized imidazopyridines, which have applications in organometallic chemistry and material science.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N2-isopropylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropyridine-2,3-diamine: A similar compound with a chlorine atom at the 5-position but without the isopropyl group.
2-Amino-5-chloropyridine: Another related compound with an amino group at the 2-position and a chlorine atom at the 5-position.
Uniqueness
5-Chloro-N2-isopropylpyridine-2,3-diamine is unique due to the presence of both the isopropyl group at the N2 position and the chlorine atom at the 5-position. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C8H12ClN3 |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
5-chloro-2-N-propan-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12) |
Clave InChI |
IBZDHCDEJDAQQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=C(C=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)


![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)

